molecular formula C16H12O3S B14484498 Ethanone, 1,1'-(2,7-phenoxathiindiyl)bis- CAS No. 67267-77-0

Ethanone, 1,1'-(2,7-phenoxathiindiyl)bis-

Katalognummer: B14484498
CAS-Nummer: 67267-77-0
Molekulargewicht: 284.3 g/mol
InChI-Schlüssel: AMWXNFWJVRRJRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- is a complex organic compound with a unique structure that includes a phenoxathiin core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- typically involves the reaction of phenoxathiin with acetylating agents under controlled conditions. Common reagents used in the synthesis include acetic anhydride and acetyl chloride, often in the presence of a catalyst such as aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanone, 1,1’-(1,3-phenylene)bis-: Similar structure but with a different arrangement of the phenyl groups.

    Ethanone, 1,1’-(1,4-phenylene)bis-: Another structural isomer with distinct properties.

Uniqueness

Ethanone, 1,1’-(2,7-phenoxathiindiyl)bis- is unique due to its phenoxathiin core, which imparts specific chemical and biological properties not found in its structural isomers. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

67267-77-0

Molekularformel

C16H12O3S

Molekulargewicht

284.3 g/mol

IUPAC-Name

1-(8-acetylphenoxathiin-3-yl)ethanone

InChI

InChI=1S/C16H12O3S/c1-9(17)11-4-6-15-14(7-11)19-13-5-3-12(10(2)18)8-16(13)20-15/h3-8H,1-2H3

InChI-Schlüssel

AMWXNFWJVRRJRR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1)SC3=C(O2)C=CC(=C3)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.